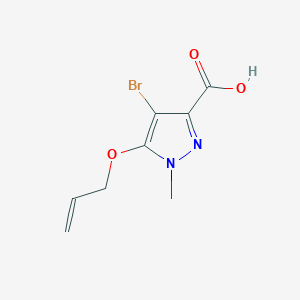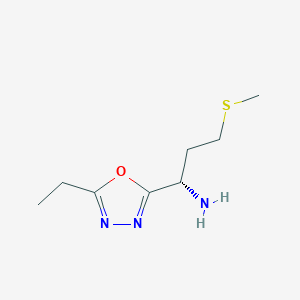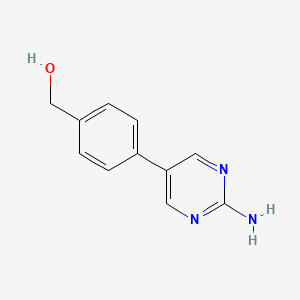
(4-(2-Aminopyrimidin-5-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Aminopyrimidin-5-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyrimidine ring substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminopyrimidin-5-yl)phenyl)methanol typically involves the reaction of 2-aminopyrimidine with a suitable phenylmethanol derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Aminopyrimidin-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(4-(2-Aminopyrimidin-5-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(2-Aminopyrimidin-5-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Thienopyrimidin-2-yl)aminopyrimidines: These compounds share a similar pyrimidine core and have been studied for their potential as kinase inhibitors.
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.
Uniqueness
(4-(2-Aminopyrimidin-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
[4-(2-aminopyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2,(H2,12,13,14) |
Clé InChI |
CIHQZTMOGZZDHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



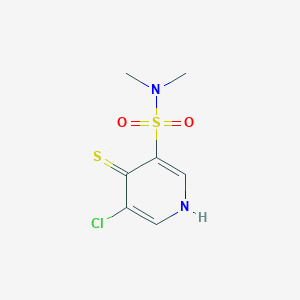


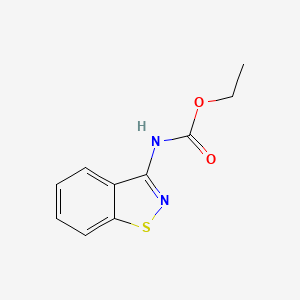
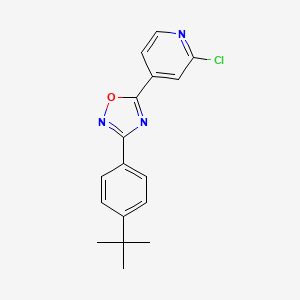


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
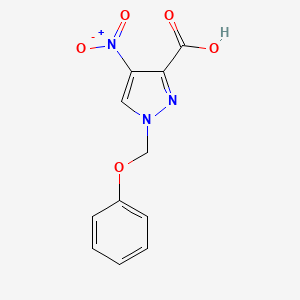
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
